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Compound of Interest

Compound Name: Spiclomazine hydrochloride

Cat. No.: B1681982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Spiclomazine hydrochloride (Spiclomazine HCl) is a phenothiazine derivative that has

demonstrated significant potential as an anti-cancer agent, particularly in preclinical models of

pancreatic cancer. This technical guide provides a comprehensive overview of the molecular

structure, CAS number, and the mechanism of action of Spiclomazine hydrochloride. It

details its effects on cancer cells, including quantitative data on cytotoxicity and apoptosis

induction. Furthermore, this guide outlines detailed experimental protocols for key in vitro

assays and presents diagrams of the relevant signaling pathways and experimental workflows

to support further research and development of this compound.

Molecular Structure and Chemical Properties
Spiclomazine hydrochloride is the hydrochloride salt of Spiclomazine. The molecular

structure is characterized by a phenothiazine core linked to a spiro-piperidine moiety.

Chemical Structure of Spiclomazine Hydrochloride: (A 2D structure of Spiclomazine
hydrochloride is not readily available in public databases. The structure of the base,

Spiclomazine, is widely published. The hydrochloride salt is formed by the protonation of one of

the tertiary amine nitrogens, typically the one in the piperidine ring.)

Table 1: Chemical and Physical Properties of Spiclomazine Hydrochloride
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Property Value Reference

CAS Number 27007-85-8 --INVALID-LINK--

Molecular Formula C22H24ClN3OS2·HCl --INVALID-LINK--

Molecular Weight 482.49 g/mol --INVALID-LINK--

Canonical SMILES

C1CN(CCC12NC(=O)CS2)CC

CN3C4=CC=CC=C4SC5=C3C

=C(C=C5)Cl.Cl

--INVALID-LINK--

Synonyms
APY-606, Clospirazine

hydrochloride
--INVALID-LINK--

Mechanism of Action: Targeting the RAS Signaling
Pathway
Spiclomazine hydrochloride has been identified as an inhibitor of the KRas protein, a key

node in the RAS signaling pathway.[1] The RAS pathway is a critical regulator of cell

proliferation, survival, and differentiation. Mutations in RAS genes, particularly KRAS, are

common in many cancers, including pancreatic cancer, leading to constitutive activation of

downstream signaling and uncontrolled cell growth.

Spiclomazine hydrochloride is believed to exert its anti-tumor effects by binding to KRas and

inhibiting its function. This leads to the downregulation of downstream effector pathways, most

notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[1] Inhibition

of this pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells with activating

KRAS mutations.
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Caption: RAS Signaling Pathway Inhibition by Spiclomazine HCl.

Preclinical Efficacy
In Vitro Cytotoxicity
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Spiclomazine hydrochloride has demonstrated potent cytotoxic effects against various

human pancreatic cancer cell lines, particularly those harboring KRAS mutations. The half-

maximal inhibitory concentration (IC50) values have been determined using the MTT assay.

Table 2: In Vitro Cytotoxicity of Spiclomazine Hydrochloride (48h treatment)

Cell Line KRAS Status IC50 (µM) Reference

MIA PaCa-2 G12C mutant 26.8 ± 0.9 [2]

CFPAC-1 G12V mutant 31.5 ± 2.0 [2]

HEK-293 (non-

cancerous)
Wild-type 86.9 ± 1.4 [2]

HL-7702 (non-

cancerous)
Wild-type 147.7 ± 3.3 [2]

Induction of Apoptosis
Spiclomazine hydrochloride has been shown to induce apoptosis in pancreatic cancer cells.

This is evidenced by an increase in the percentage of Annexin V-positive cells as determined

by flow cytometry.

Table 3: Apoptosis Induction by Spiclomazine Hydrochloride in Pancreatic Cancer Cells
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Cell Line Treatment
% Apoptotic Cells
(Early + Late)

Reference

MIA PaCa-2 Control ~0.4%

Spiclomazine Induces

Apoptosis Associated

with the Suppression

of Cell Viability,

Migration and

Invasion in Pancreatic

Carcinoma Cells

MIA PaCa-2 Spiclomazine (IC50) ~82.8%

Spiclomazine Induces

Apoptosis Associated

with the Suppression

of Cell Viability,

Migration and

Invasion in Pancreatic

Carcinoma Cells

CFPAC-1 Control ~0.3%

Spiclomazine Induces

Apoptosis Associated

with the Suppression

of Cell Viability,

Migration and

Invasion in Pancreatic

Carcinoma Cells

CFPAC-1 Spiclomazine (IC50) ~42.4%

Spiclomazine Induces

Apoptosis Associated

with the Suppression

of Cell Viability,

Migration and

Invasion in Pancreatic

Carcinoma Cells

In Vivo Efficacy
In a preclinical xenograft model using BALB/c mice bearing MIA PaCa-2 tumors, Spiclomazine
hydrochloride demonstrated significant anti-tumor activity.
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Table 4: In Vivo Efficacy of Spiclomazine Hydrochloride

Animal Model Treatment Outcome Reference

BALB/c mice with MIA

PaCa-2 xenografts

68 mg/kg

Spiclomazine HCl

(intraperitoneal, every

other day for 2 weeks)

Complete inhibition of

tumor growth.

Reduced c-Raf and p-

ERK levels in tumor

tissue. Increased

TUNEL staining

(apoptosis).

[3]

Pharmacokinetics and Metabolism
Detailed preclinical pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and

Excretion) data for Spiclomazine hydrochloride is not extensively available in the public

domain. However, as a phenothiazine derivative, it is anticipated to undergo hepatic

metabolism, likely involving cytochrome P450 (CYP) enzymes. Phenothiazines are generally

metabolized by CYP1A2, CYP2D6, and CYP3A4, leading to N-demethylation and sulfoxidation.

[4] The excretion routes are expected to be primarily through urine and feces as metabolites.

Further studies are required to fully characterize the pharmacokinetic profile of Spiclomazine
hydrochloride.

Experimental Protocols
A general experimental workflow for evaluating the in vitro anti-cancer effects of Spiclomazine
hydrochloride is outlined below.
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Caption: In Vitro Experimental Workflow.

MTT Assay for Cell Viability
This protocol is for determining the IC50 of Spiclomazine hydrochloride on adherent

pancreatic cancer cells in a 96-well plate format.

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Drug Treatment: Prepare serial dilutions of Spiclomazine hydrochloride in complete culture

medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions.

Include a vehicle control (medium with the highest concentration of DMSO used). Incubate

for 48 hours.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4

hours at 37°C.
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Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well

and shake the plate for 10 minutes to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of viability against the log of the drug concentration and determine the IC50

value using non-linear regression analysis.

Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is for quantifying apoptosis in pancreatic cancer cells treated with Spiclomazine
hydrochloride.

Cell Treatment: Seed cells in 6-well plates and treat with Spiclomazine hydrochloride at

the desired concentrations (e.g., IC50) for 48 hours. Include a vehicle-treated control group.

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize

and combine with the supernatant. Wash the cells twice with cold PBS.

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6

cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL

of Propidium Iodide (PI).

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells

immediately by flow cytometry.

Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant:

viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+),

and necrotic (Annexin V-/PI+).

Western Blot for Protein Expression
This protocol is for analyzing the expression of proteins in the RAS signaling pathway following

treatment with Spiclomazine hydrochloride.
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Cell Lysis: Treat cells with Spiclomazine hydrochloride as described for the apoptosis

assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample

buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., p-ERK, total ERK, cleaved caspase-3, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion
Spiclomazine hydrochloride is a promising anti-cancer agent that targets the KRAS signaling

pathway, inducing apoptosis in pancreatic cancer cells with KRAS mutations. The preclinical in

vitro and in vivo data presented in this guide support its further investigation as a potential

therapeutic. While detailed pharmacokinetic data is currently lacking, the provided experimental

protocols and pathway information offer a solid foundation for researchers and drug

development professionals to advance the study of this compound. Future research should

focus on a comprehensive ADME profiling and toxicological evaluation to pave the way for

potential clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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